3-Bromo-5-cyclopropoxy-4-nitropyridine
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Overview
Description
3-Bromo-5-cyclopropoxy-4-nitropyridine is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromine atom at the 3-position, a cyclopropoxy group at the 5-position, and a nitro group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 3-bromo-5-cyclopropoxypyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 4-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yields.
Industrial Production Methods
Industrial production of 3-Bromo-5-cyclopropoxy-4-nitropyridine may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxy-4-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.
Reduction: 3-Bromo-5-cyclopropoxy-4-aminopyridine.
Oxidation: 3-Bromo-5-cyclopropoxy-4-pyridinecarboxaldehyde.
Scientific Research Applications
3-Bromo-5-cyclopropoxy-4-nitropyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting specific biological pathways.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxy-4-nitropyridine in biological systems is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through its nitro and bromine substituents. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain nucleophilic substitution reactions.
5-Bromo-2-nitropyridine: Has the nitro group at the 2-position, which can influence its electronic properties and reactivity compared to 3-Bromo-5-cyclopropoxy-4-nitropyridine.
3-Bromo-4-nitropyridine: Similar structure but without the cyclopropoxy group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and can influence the compound’s reactivity and interaction with other molecules. This structural feature can be exploited in the design of novel compounds with specific properties for targeted applications.
Properties
Molecular Formula |
C8H7BrN2O3 |
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Molecular Weight |
259.06 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxy-4-nitropyridine |
InChI |
InChI=1S/C8H7BrN2O3/c9-6-3-10-4-7(8(6)11(12)13)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
JVODPFZUVYLKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
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